Lipophilicity Differentiation: LogP of 7-Fluoro-6-iodo-1H-indazole vs. Mono-Halogenated and Regioisomeric Comparators
7-Fluoro-6-iodo-1H-indazole exhibits a computed LogP of 2.31, which is 0.61 log units (~35% increase in partition coefficient) higher than 7-fluoro-1H-indazole (LogP 1.70) and 0.54 log units lower than 6-iodo-1H-indazole (ACD/LogP 2.85). This intermediate lipophilicity reflects the balanced contributions of the lipophilic iodine (+0.61 to +1.15 log units relative to the mono-fluoro analog) and the polar fluorine, positioning the compound in a favorable range for membrane permeability while maintaining aqueous solubility consistent with lead-like chemical space. Among C₇H₄FIN₂ regioisomers (identical molecular formula), LogP varies from 2.31 (7-F,6-I and 5-F,3-I) to 2.91 (4-F,6-I via Chemsrc), a range of 0.6 log units attributable solely to substitution regiochemistry .
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP / XLogP3) |
|---|---|
| Target Compound Data | LogP = 2.3066 (ChemScene computational chemistry data; XLogP3-AA = 2.3 per Guidechem) |
| Comparator Or Baseline | 7-Fluoro-1H-indazole: LogP = 1.702 (ChemScene). 6-Iodo-1H-indazole: ACD/LogP = 2.85 (ChemSpider). 4-Fluoro-6-iodo-1H-indazole: LogP = 2.91 (Chemsrc). 6-Fluoro-5-iodo-1H-indazole: LogP = 2.82 (Chemsrc). 5-Fluoro-3-iodo-1H-indazole: LogP = 2.3066 (ChemScene). |
| Quantified Difference | +0.61 log units vs. 7-fluoro-1H-indazole; −0.54 log units vs. 6-iodo-1H-indazole; −0.60 log units vs. 4-fluoro-6-iodo isomer; −0.51 log units vs. 6-fluoro-5-iodo isomer |
| Conditions | Computed LogP values from vendor computational chemistry modules (ACD/Labs Percepta or XLogP3). Cross-study comparison; not measured under identical experimental conditions. |
Why This Matters
The LogP differential of 0.6 units versus the mono-fluoro analog translates to an approximately 4-fold higher octanol-water partition, which directly impacts membrane permeability predictions, pharmacokinetic modeling, and formulation decisions in early-stage drug discovery.
